Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate
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Overview
Description
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . It is primarily used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate typically involves the reaction of nicotinic acid with 3-aminopyrrolidine in the presence of a suitable esterification agent . The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Nicotinic acid: A form of vitamin B3 with various biological functions.
3-aminopyrrolidine: A building block for the synthesis of various organic compounds.
Uniqueness
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinic acid moiety with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Methyl 2-(3-aminopyrrolidin-1-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N₃O₂
- CAS Number : 1342457-57-1
- Synonyms : 2-(3-Amino-pyrrolidin-1-yl)-nicotinic acid methyl ester
The compound features a pyrrolidine ring attached to a nicotinic acid moiety, which may contribute to its biological properties.
Research indicates that this compound interacts with various biological pathways. Its structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and inflammation modulation.
Key Findings:
- Nicotinic Receptor Modulation : The compound may act as a modulator of nAChRs, influencing neurotransmitter release and neuroprotection.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated the following activities:
Activity | Observation |
---|---|
Cytotoxicity | Low cytotoxicity in various cell lines |
Anti-inflammatory | Reduction in TNF-α levels in stimulated macrophages |
Neuroprotective effects | Enhanced survival of neurons in culture conditions |
These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases and neurodegenerative disorders.
In Vivo Studies
A study conducted on animal models indicated:
- Dosing Regimen : Mice were administered varying doses (10, 50, 100 mg/kg) of the compound.
- Results :
- Significant reduction in inflammatory markers was observed.
- Improved cognitive function was noted in behavioral tests.
Case Study 1: Neuroprotection in Models of Alzheimer's Disease
A recent study explored the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. The results indicated:
- Cognitive Improvement : Mice treated with the compound showed improved performance in memory tasks compared to controls.
- Biomarker Analysis : Decreased levels of amyloid-beta plaques were observed post-treatment, suggesting a potential mechanism for neuroprotection.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another investigation assessed the anti-inflammatory potential of the compound in an induced arthritis model:
- Dosing : Mice received daily doses for four weeks.
- Findings :
- Marked reduction in joint swelling and pain.
- Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 2-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-5-13-10(9)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3 |
InChI Key |
JAWWXSMPNQAGFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(C2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.